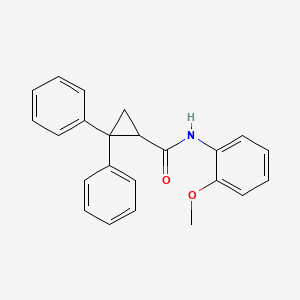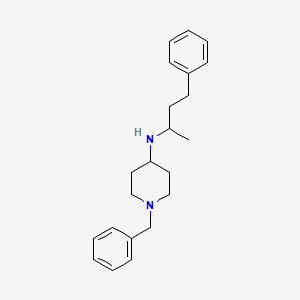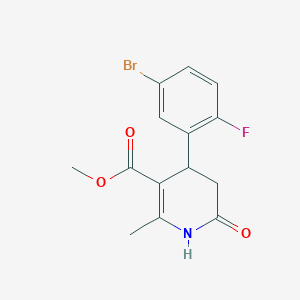![molecular formula C27H25ClN2O B4984437 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4984437.png)
1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone, also known as C-ANAP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. Studies have shown that 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone has anti-inflammatory, analgesic, and antioxidant properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone also inhibits the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone has anti-inflammatory and analgesic effects, which are mediated by its inhibition of COX-2 activity. 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone has also been found to have antioxidant properties, which are attributed to its ability to inhibit ROS production. In addition, 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. However, one of the limitations of using 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone. One potential area of research is the development of new derivatives of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone that have improved pharmacological properties. Another area of research is the exploration of the potential applications of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone in the treatment of other diseases, such as cancer and cardiovascular disease. Finally, further studies are needed to investigate the potential toxicity of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone and to determine its safety for use in humans.
Conclusion:
In conclusion, 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone is a chemical compound that has potential applications in the field of medicine and pharmacology. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety for use in humans.
Synthesemethoden
The synthesis of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone involves the reaction of 4-(4-bromophenyl)piperazine and (10-chloro-9-anthryl)methanol with 1-(4-chlorophenyl)ethanone in the presence of potassium carbonate. The reaction results in the formation of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone as a yellow solid.
Eigenschaften
IUPAC Name |
1-[4-[4-[(10-chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O/c1-19(31)20-10-12-21(13-11-20)30-16-14-29(15-17-30)18-26-22-6-2-4-8-24(22)27(28)25-9-5-3-7-23(25)26/h2-13H,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYYGHVNNQELCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C4C=CC=CC4=C(C5=CC=CC=C53)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4984354.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B4984359.png)

![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4984391.png)
![2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4984398.png)
![6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4984399.png)
![N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4984412.png)
![1-(2-chlorobenzyl)-N-[(5-chloro-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984414.png)
![1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B4984416.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4984430.png)


![1-(2-chlorobenzyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984466.png)